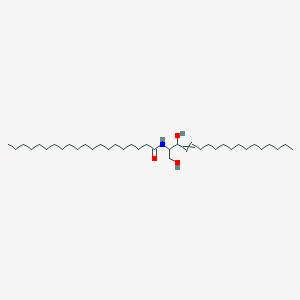![molecular formula C6H3BrClN3 B3092794 3-Bromo-7-chloroimidazo[1,2-b]pyridazine CAS No. 1235545-87-5](/img/structure/B3092794.png)
3-Bromo-7-chloroimidazo[1,2-b]pyridazine
Vue d'ensemble
Description
3-Bromo-7-chloroimidazo[1,2-b]pyridazine is a heterocyclic compound that belongs to the imidazopyridazine family. This compound is characterized by the presence of bromine and chlorine atoms attached to the imidazo[1,2-b]pyridazine core. It has gained significant attention in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Mécanisme D'action
Target of Action
It is used as a pharmaceutical intermediate in the preparation of ponatinib , a tyrosine kinase inhibitor (TKI) used in the treatment of chronic myeloid leukaemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukaemia (Ph+ ALL) . Therefore, it can be inferred that the compound may interact with tyrosine kinases, which play a crucial role in signal transduction pathways and control cellular activities such as cell growth and differentiation .
Mode of Action
Given its use in the synthesis of Ponatinib , it may be involved in inhibiting tyrosine kinases, thereby disrupting the signaling pathways that lead to cell proliferation and survival .
Biochemical Pathways
, its role in the synthesis of Ponatinib suggests it may influence pathways involving tyrosine kinases. Tyrosine kinases are involved in various cellular processes, including cell growth, differentiation, metabolism, and apoptosis .
Result of Action
Given its role in the synthesis of ponatinib , it may contribute to the inhibition of tyrosine kinases, potentially leading to the suppression of cell proliferation and survival .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-7-chloroimidazo[1,2-b]pyridazine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of 3-bromo-6-chloroimidazo[1,2-b]pyridazine with suitable reagents to introduce the desired substituents . The reaction conditions often involve the use of solvents such as ethyl acetate and catalysts like triethylamine .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as bromination, chlorination, and cyclization, followed by purification techniques like recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Bromo-7-chloroimidazo[1,2-b]pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products: The major products formed from these reactions include various substituted imidazopyridazine derivatives, which may exhibit different biological activities .
Applications De Recherche Scientifique
3-Bromo-7-chloroimidazo[1,2-b]pyridazine has several scientific research applications, including:
Medicinal Chemistry: It is used in the development of kinase inhibitors for the treatment of diseases like multiple myeloma.
Biological Studies: The compound is studied for its potential anticancer, antimalarial, and antiviral properties.
Pharmaceutical Intermediates: It serves as an intermediate in the synthesis of various pharmaceutical agents.
Chemical Biology: Researchers use it to investigate the mechanisms of action of different biological targets.
Comparaison Avec Des Composés Similaires
- 3-Bromo-6-chloroimidazo[1,2-b]pyridazine
- 3-Bromoimidazo[1,2-b]pyridazine
- 6-Chloroimidazo[1,2-b]pyridazine
Comparison: 3-Bromo-7-chloroimidazo[1,2-b]pyridazine is unique due to the specific positioning of the bromine and chlorine atoms, which can influence its biological activity and chemical reactivity. Compared to similar compounds, it may exhibit different potency and selectivity towards certain biological targets, making it a valuable compound for drug discovery and development .
Propriétés
IUPAC Name |
3-bromo-7-chloroimidazo[1,2-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClN3/c7-5-3-9-6-1-4(8)2-10-11(5)6/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCVBJMQWYBGWJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN2C1=NC=C2Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.46 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 6-chloropyrazolo[1,5-A]pyridine-2-carboxylate](/img/structure/B3092728.png)





![(4S,5R)-4-acetyl-4,5-dihydroxy-5-[(1R)-1-hydroxyethyl]heptane-2,3,6-trione](/img/structure/B3092774.png)



![3-[(4-carbamoylphenyl)carbamoyl]prop-2-enoic Acid](/img/structure/B3092798.png)

